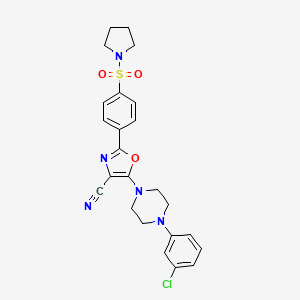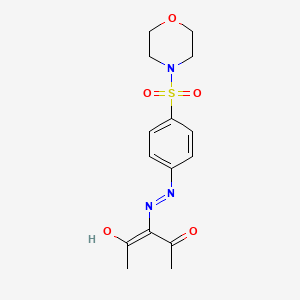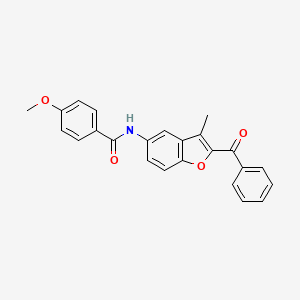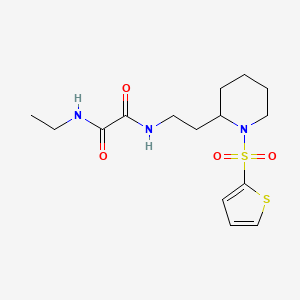![molecular formula C17H13ClF3N3O B2518028 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-07-6](/img/structure/B2518028.png)
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a heterocyclic compound that is likely to possess interesting biological activities due to the presence of the benzimidazole ring, a structure known for its pharmacological importance. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzimidazole cores have been synthesized and evaluated for their biological activities, such as antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an acyl chloride to form an amide linkage. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and dichloroquinoline . This suggests that a similar approach could be used for the synthesis of N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, with appropriate substitutions for the benzothiazole and quinoline components.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the acetamide group and the chlorobenzyl moiety. The acetamide group could be involved in further chemical transformations, such as nucleophilic substitution reactions, while the chlorobenzyl component could potentially undergo reactions typical of haloarenes, such as Suzuki coupling or other cross-coupling reactions.
Physical and Chemical Properties Analysis
科学的研究の応用
Coordination Chemistry and Properties
Research on compounds containing benzimidazole derivatives, such as the one , has explored their coordination chemistry and the properties of their complexes. Studies have summarized the preparation, properties, and biological activities of these compounds, highlighting their potential in developing materials with unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011).
DNA Interaction
The interaction of benzimidazole derivatives with DNA has been a subject of interest, particularly in the context of minor groove binding. These interactions are crucial for designing drugs with potential applications in cancer therapy and as radioprotectors. The specificity of these compounds for AT-rich sequences in DNA highlights their significance in molecular biology and drug design (Issar & Kakkar, 2013).
Antitumor Activity
Benzimidazole derivatives have been explored for their cytotoxicity and antitumor activity. The design and synthesis of these compounds, based on the pyrrolobenzimidazole or azomitosene ring system, show promise as a new class of antitumor agents. These studies focus on derivatives that interact with DNA and inhibit topoisomerase II-mediated DNA relaxation, presenting a new avenue for cancer treatment (Skibo, 1998).
Synthetic Organic Chemistry
The compound and its analogs have been utilized in synthetic organic chemistry to develop new methodologies for N-acylation. These studies have led to the creation of chemoselective N-acylation reagents, demonstrating the versatility of benzimidazole derivatives in synthesizing a wide range of biologically active molecules (Kondo & Murakami, 2001).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c18-12-6-2-1-5-11(12)9-22-15(25)10-24-14-8-4-3-7-13(14)23-16(24)17(19,20)21/h1-8H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFERYNNGTKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)





![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)